PHM-27 (human), also known as peptide histidine methionine, is a 27-amino acid peptide derived from the human prepro vasoactive intestinal peptide. It is recognized for its role as a potent agonist for the human calcitonin receptor, with an effective concentration (EC50) of approximately 11 nM . The peptide plays a significant role in various physiological processes, including modulation of calcium metabolism and influence on bone remodeling.
The synthesis of PHM-27 can be achieved through both recombinant DNA technology and solid-phase peptide synthesis. The recombinant method involves expressing the prepro vasoactive intestinal peptide in suitable host cells, followed by purification of the resulting peptide. Solid-phase synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides.
PHM-27 participates in various biochemical interactions, primarily acting as an agonist at the calcitonin receptor. This interaction triggers downstream signaling pathways that influence cellular responses related to calcium homeostasis and bone metabolism.
The mechanism by which PHM-27 exerts its effects involves binding to specific receptors on target cells, particularly calcitonin receptors located in osteoclasts and osteoblasts. Upon binding, it activates intracellular signaling cascades that modulate gene expression and cellular activity related to bone resorption and formation.
PHM-27 has significant scientific applications primarily in research related to bone metabolism and calcium regulation. Its role as a calcitonin receptor agonist makes it valuable in studies exploring osteoporosis treatments and metabolic bone diseases. Additionally, it has potential implications in neurobiology due to its neuropeptide nature, influencing neuronal signaling pathways related to pain modulation and endocrine functions .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2